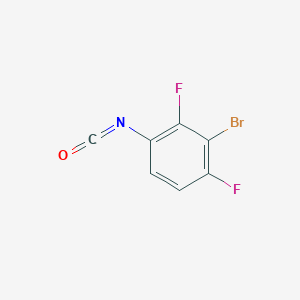
2-Bromo-1,3-difluoro-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under mild acidic or basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Substituted benzenes: Formed from electrophilic substitution reactions.
Amines and carbon dioxide: Formed from hydrolysis of the isocyanate group.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-difluorobenzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
3,4-Difluorophenyl isocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4,6-difluorophenyl isocyanate: Another closely related compound with different substitution patterns on the benzene ring.
Uniqueness
2-Bromo-1,3-difluoro-4-isocyanatobenzene is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H2BrF2NO |
|---|---|
Peso molecular |
234.00 g/mol |
Nombre IUPAC |
2-bromo-1,3-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H |
Clave InChI |
NZPHBTUAOSVJPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=C=O)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


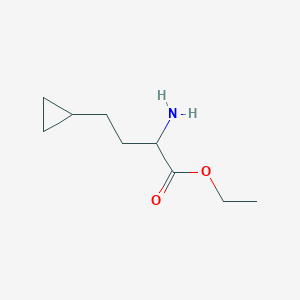
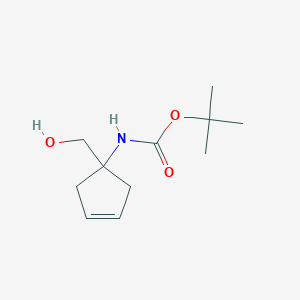
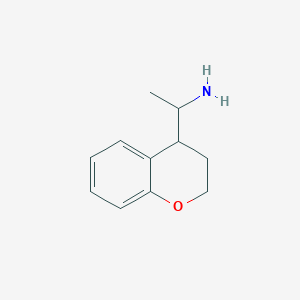
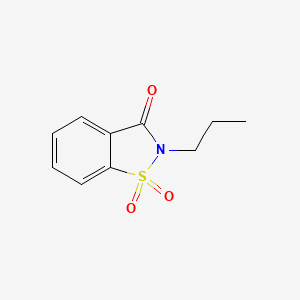
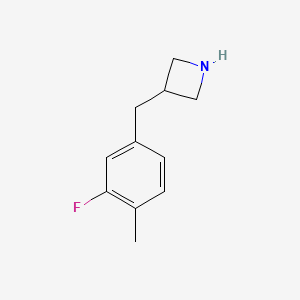
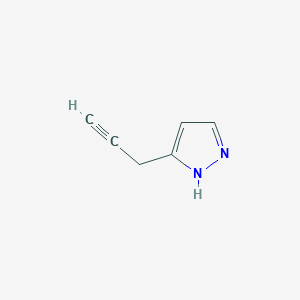
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


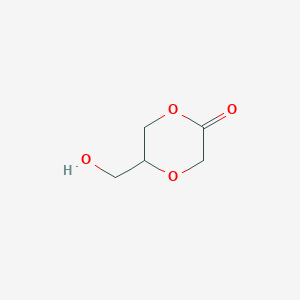

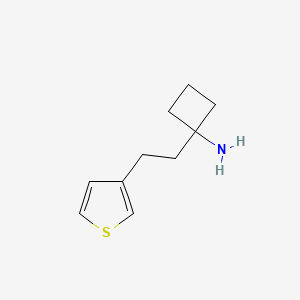
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
